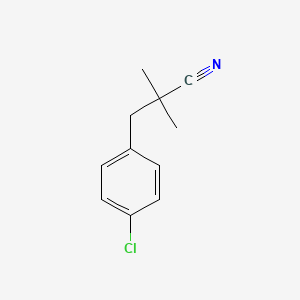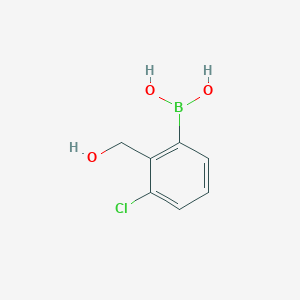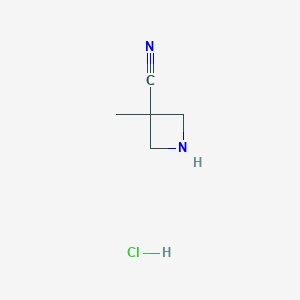
4-Éthynyl-1H-indazole
Vue d'ensemble
Description
4-Ethynyl-1H-indazole is a heterocyclic compound that features an indazole core with an ethynyl group attached at the fourth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
Indazole derivatives have been known to interact with various targets, including tyrosine kinases . These kinases play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
Indazole derivatives have been reported to inhibit bcl2 family members and the p53/mdm2 pathway . This suggests that 4-Ethynyl-1H-indazole might interact with its targets, leading to changes in cellular processes such as apoptosis and cell cycle regulation.
Biochemical Pathways
Given its potential interaction with tyrosine kinases , it might influence pathways regulated by these enzymes, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Result of Action
Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . They have been reported to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Analyse Biochimique
Biochemical Properties
4-Ethynyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Ethynyl-1H-indazole has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of 4-Ethynyl-1H-indazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Ethynyl-1H-indazole can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of various proteins within the cell, ultimately affecting cell function and behavior .
Molecular Mechanism
At the molecular level, 4-Ethynyl-1H-indazole exerts its effects through several mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. By binding to these targets, 4-Ethynyl-1H-indazole can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, 4-Ethynyl-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynyl-1H-indazole remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 4-Ethynyl-1H-indazole has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At high doses, 4-Ethynyl-1H-indazole can induce toxic or adverse effects, including cellular damage and altered metabolic activity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-Ethynyl-1H-indazole is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, 4-Ethynyl-1H-indazole can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These alterations can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Ethynyl-1H-indazole within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, 4-Ethynyl-1H-indazole can localize to specific compartments or organelles, where it exerts its effects. The compound’s localization and accumulation can influence its activity and function .
Subcellular Localization
4-Ethynyl-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Ethynyl-1H-indazole can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1H-indazole.
Bromination: The indazole is brominated at the fourth position using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN).
Sonogashira Coupling: The brominated indazole undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and copper iodide as a co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 4-Ethynyl-1H-indazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The indazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted indazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound without the ethynyl group.
4-Bromo-1H-indazole: A brominated derivative used as an intermediate in the synthesis of 4-Ethynyl-1H-indazole.
4-Methyl-1H-indazole: A methylated derivative with different biological properties.
Uniqueness
4-Ethynyl-1H-indazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
4-ethynyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKZKKJPWCQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093847-83-6 | |
| Record name | 4-ethynyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)


![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)

